Captopril Ethyl Ester
Overview
Description
Captopril Ethyl Ester is a derivative of captopril, which is a well-known angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and congestive heart failure. This compound is synthesized to enhance the pharmacokinetic properties of captopril, such as its absorption and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Captopril Ethyl Ester can be synthesized through esterification of captopril with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group of captopril to the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Captopril Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form (captopril) in the presence of water and an acid or base catalyst.
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Captopril and ethanol.
Oxidation: Disulfide derivatives of this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Captopril Ethyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the delivery of captopril in biological systems.
Medicine: Explored for its improved pharmacokinetic properties compared to captopril, potentially leading to better therapeutic outcomes.
Industry: Used in the development of new formulations of antihypertensive drugs.
Mechanism of Action
Captopril Ethyl Ester exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system.
Comparison with Similar Compounds
Similar Compounds
Captopril: The parent compound, used widely for hypertension and heart failure.
Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Lisinopril: A long-acting angiotensin-converting enzyme inhibitor.
Uniqueness
Captopril Ethyl Ester is unique due to its ester group, which enhances its pharmacokinetic properties, such as absorption and bioavailability, compared to captopril. This makes it a promising candidate for improved therapeutic formulations.
Properties
IUPAC Name |
ethyl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-3-15-11(14)9-5-4-6-12(9)10(13)8(2)7-16/h8-9,16H,3-7H2,1-2H3/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMWMMRSHRHWMV-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)C(C)CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](C)CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176490 | |
Record name | 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86938-12-7 | |
Record name | 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86938-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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